molecular formula C14H19N3O3 B1520448 4-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]carbamoyl}butanoic acid CAS No. 1183368-87-7

4-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]carbamoyl}butanoic acid

Cat. No.: B1520448
CAS No.: 1183368-87-7
M. Wt: 277.32 g/mol
InChI Key: JRTKFQQWZAIVQR-UHFFFAOYSA-N
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Description

4-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]carbamoyl}butanoic acid is a synthetic organic compound with the molecular formula C 15 H 19 N 2 O 3 and a molecular weight of 275.33 g/mol . It is supplied with the CAS Registry Number 436088-74-3 . This molecule features a hybrid structure incorporating both pyrrolidine and pyridine heterocycles, joined by a carbamoyl-linked butanoic acid chain. The presence of these distinct pharmacophoric elements makes it a valuable intermediate for researchers in medicinal chemistry. Its primary research application is as a versatile building block for the synthesis of more complex molecules. The carboxylic acid functional group allows for further derivatization, such as forming amide bonds, while the pyrrolidine-substituted pyridine core can serve as a key scaffold for exploring interactions with biological targets. This compound is intended for use in laboratory research only. It is not approved for use in humans or animals for any diagnostic, therapeutic, or veterinary purposes. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

5-oxo-5-[(2-pyrrolidin-1-ylpyridin-3-yl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c18-12(6-3-7-13(19)20)16-11-5-4-8-15-14(11)17-9-1-2-10-17/h4-5,8H,1-3,6-7,9-10H2,(H,16,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTKFQQWZAIVQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC=N2)NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
This compound Butanoic acid + pyridine carbamoyl 2-Pyrrolidinyl-pyridine ~305.35
4-(4-{[(4-Aminophenyl)sulfonyl]amino}phenyl)butanoic acid Butanoic acid + benzene sulfonamide 4-Sulfonamido-phenyl ~348.40
4-(4-Styrylphenylcarbamoyl)butyric acid Butyric acid + styrylphenyl carbamoyl Styrylphenyl (vinyl-biphenyl) ~351.41
4-(2-Thienyl)butyric acid Butyric acid + thiophene 2-Thienyl ~156.21

Key Observations:

Substituent Diversity : The target compound’s pyrrolidinyl-pyridine group distinguishes it from sulfonamide-, styryl-, or thienyl-substituted analogues. This substitution likely enhances its binding affinity to nitrogen-rich biological targets (e.g., enzymes with aromatic π-π stacking pockets) compared to sulfonamides or thiophenes .

Acid Strength : The carboxylic acid terminus in all compounds confers similar aqueous solubility at physiological pH, but the electron-withdrawing carbamoyl group in the target compound may slightly lower its pKa relative to 4-(2-thienyl)butyric acid.

Physicochemical Property Trends

Table 2: Predicted Properties

Compound logP PSA (Ų) H-Bond Donors H-Bond Acceptors
Target compound ~2.0 90.2 2 6
4-(4-Styrylphenylcarbamoyl)butyric acid ~3.5 85.7 2 5
4-(2-Thienyl)butyric acid ~1.2 37.3 1 2

Analysis :

  • The target compound’s polar surface area (PSA) is higher than thienyl derivatives, suggesting better solubility but reduced membrane permeability.
  • Its logP is intermediate, balancing lipophilicity for cellular uptake and aqueous solubility for bioavailability.

Preparation Methods

Preparation of 2-(Pyrrolidin-1-yl)pyridin-3-amine Intermediate

  • The starting material is often 2-chloropyridine-3-amine or 2-bromopyridine-3-amine.
  • Nucleophilic substitution with pyrrolidine under basic conditions (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile facilitates the introduction of the pyrrolidin-1-yl group at the 2-position.
  • Reaction temperature is controlled between 60–100 °C for several hours to ensure complete substitution.

Coupling with Butanoic Acid Derivative

  • The 2-(pyrrolidin-1-yl)pyridin-3-amine is then reacted with a butanoic acid derivative, typically 4-bromobutanoic acid or 4-chlorobutanoic acid, or more commonly the corresponding acid chloride or activated ester.
  • Activation of the carboxylic acid group is achieved by converting it into an acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions.
  • The amide bond formation proceeds via nucleophilic attack of the pyridinyl amine on the acid chloride, often in the presence of a base like triethylamine or pyridine to neutralize the released HCl.
  • The reaction is typically conducted in an inert solvent such as dichloromethane or tetrahydrofuran (THF) at 0–25 °C to control reaction rate and minimize side reactions.

Hydrolysis and Purification

  • If an ester intermediate is used, hydrolysis under acidic or basic conditions (e.g., aqueous NaOH or HCl) liberates the free acid.
  • The crude product is purified by recrystallization from solvents such as ethyl acetate, methanol, or a mixture of solvents to obtain analytically pure this compound.
  • Final drying under vacuum at mild temperatures ensures removal of residual solvents.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature (°C) Time (h) Notes
Pyrrolidinyl substitution Pyrrolidine, K₂CO₃ or NaH DMF, Acetonitrile 60–100 4–12 Polar aprotic solvent favors substitution
Acid chloride formation Thionyl chloride or oxalyl chloride DCM, THF 0–25 1–3 Anhydrous conditions critical
Amide coupling 2-(Pyrrolidin-1-yl)pyridin-3-amine, base DCM, THF 0–25 2–6 Base scavenges HCl byproduct
Hydrolysis (if ester used) NaOH or HCl aqueous solution Water, MeOH 25–60 1–4 Controlled pH to avoid degradation
Purification Recrystallization Ethyl acetate, MeOH Ambient Solvent choice affects purity and yield

Research Findings and Analytical Data

  • Yields for the overall synthesis typically range between 60–85%, depending on the purity of intermediates and reaction optimization.
  • Characterization by NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry confirms the structure.
  • Purity is verified by high-performance liquid chromatography (HPLC), with retention times consistent with the expected compound.
  • Melting point determination and elemental analysis further validate the product identity.

Summary Table of Key Reagents and Their Roles

Reagent/Compound Role in Synthesis
Pyrrolidine Nucleophile for substitution on pyridine ring
2-Chloropyridine-3-amine Starting pyridine intermediate
Thionyl chloride / Oxalyl chloride Converts carboxylic acid to acid chloride for coupling
Triethylamine / Pyridine Base to neutralize HCl during amide bond formation
DMF / Acetonitrile Solvent for nucleophilic substitution
Dichloromethane / THF Solvent for amide coupling
NaOH / HCl aqueous solution Hydrolysis of ester intermediates
Ethyl acetate / Methanol Solvents for recrystallization and purification

Q & A

Q. What are the standard synthetic routes for 4-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]carbamoyl}butanoic acid, and how can reaction progress be effectively monitored?

Answer: The synthesis typically involves amide bond formation between activated carboxylic acid derivatives (e.g., acid chlorides) and amine-containing intermediates. For example, coupling 2-(pyrrolidin-1-yl)pyridin-3-amine with a suitably protected butanoic acid derivative.

  • Key steps :
    • Activation of the carboxylic acid (e.g., using EDCI/HOBt or thionyl chloride).
    • Amide coupling under inert conditions.
    • Deprotection (if applicable) to yield the final compound.
  • Monitoring : Thin-layer chromatography (TLC) is critical for tracking reaction progress, while ¹H NMR and HPLC confirm intermediate purity and final product identity .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure and purity?

Answer:

  • ¹H/¹³C NMR : Confirms the presence of the pyrrolidine ring (δ ~2.5–3.5 ppm for N-CH₂ groups), pyridine protons (aromatic region), and the carboxylic acid proton (broad singlet ~12 ppm) .
  • IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch ~1680 cm⁻¹ for amides, O-H stretch ~2500–3300 cm⁻¹ for carboxylic acids).
  • Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns.
  • HPLC : Quantifies purity (>95% is typical for research-grade material) .

Q. What functional groups in the compound influence its solubility and reactivity?

Answer:

  • Carboxylic acid : Enhances water solubility (ionizable at physiological pH) and participates in salt formation or esterification.
  • Amide bond : Stabilizes conformation and resists hydrolysis under mild conditions.
  • Pyrrolidine-pyridine moiety : Contributes to basicity (pKa ~6–8) and hydrogen-bonding interactions, affecting binding to biological targets .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound?

Answer: Quantum chemical calculations (e.g., DFT) and reaction path search algorithms predict energetically favorable pathways, reducing trial-and-error experimentation. For example:

  • Transition state analysis identifies rate-limiting steps (e.g., amide bond formation).
  • Solvent effects are modeled to optimize dielectric environments (e.g., DMF vs. THF).
  • Machine learning prioritizes reaction conditions (e.g., catalysts, temperature) based on historical data .

Q. When encountering contradictory bioactivity data across studies, what methodological approaches validate the compound’s pharmacological relevance?

Answer:

  • Dose-response standardization : Ensure consistent molar concentrations and assay conditions (e.g., pH, temperature).
  • Orthogonal assays : Validate activity using multiple techniques (e.g., enzyme inhibition + cell viability assays).
  • Structural analogs : Compare activity with derivatives to isolate pharmacophore contributions.
  • Data reproducibility : Replicate experiments under controlled variables (e.g., purity >98%, solvent batch consistency) .

Q. How to employ factorial design in optimizing reaction conditions for high-yield synthesis?

Answer: A 2³ factorial design can systematically test variables:

FactorLevels
Temperature25°C, 60°C
SolventDMF, THF
CatalystEDCI, DCC
  • Response variables : Yield, purity.
  • Statistical analysis : ANOVA identifies significant interactions (e.g., solvent-catalyst synergy). This approach reduces experimental runs by ~50% compared to one-factor-at-a-time methods .

Q. How does the compound’s conformational flexibility impact its interaction with biological targets?

Answer:

  • Molecular dynamics (MD) simulations : Reveal rotational freedom in the butanoic acid linker and pyrrolidine ring puckering.
  • Docking studies : Flexible regions (e.g., carbamoyl group) may adopt multiple binding poses in enzyme active sites.
  • SAR analysis : Rigidifying the pyrrolidine-pyridine core (e.g., methyl substituents) can enhance selectivity .

Q. What are common impurities encountered during synthesis, and how are they identified?

Answer:

  • Unreacted intermediates : Residual pyridine-3-amine (detected via TLC, Rf ~0.3 in ethyl acetate/hexane).
  • Hydrolysis byproducts : Free carboxylic acid from amide cleavage (identified by IR or ¹H NMR).
  • Dimerization : Side products from overactivation (e.g., dipeptide-like structures, resolved via HPLC) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]carbamoyl}butanoic acid
Reactant of Route 2
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4-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]carbamoyl}butanoic acid

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